Betamethasone acetate-d5

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Eliminate matrix effects and ion suppression in corticosteroid quantification. Non-deuterated analogs co-elute with the target analyte, and non-isotopic internal standards exhibit divergent recovery, compromising assay precision and failing ICH M10 validation criteria. - +5 Da mass shift provides complete chromatographic separation while preserving near-identical physicochemical properties essential for isotope dilution accuracy. - Corrects for extraction losses, matrix effects, and instrument drift across plasma, urine, and tissue homogenate matrices. - Enables robust PK parameter estimation in bioequivalence trials and therapeutic drug monitoring compliant with regulatory guidance.

Molecular Formula C24H31FO6
Molecular Weight 439.5 g/mol
Cat. No. B12406767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone acetate-d5
Molecular FormulaC24H31FO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
InChIInChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24-
InChIKeyAKUJBENLRBOFTD-WWLNSTOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone acetate-d5: Internal Standard for LC-MS/MS


Betamethasone acetate-d5 is a deuterium-labeled analog of the synthetic glucocorticoid betamethasone acetate, primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows . The compound features five deuterium atoms incorporated into the betamethasone acetate backbone, providing a distinct mass shift that enables precise quantification and differentiation from the unlabeled analyte in complex biological matrices [1]. As a stable isotope-labeled standard, it is employed to correct for matrix effects, extraction variability, and instrument drift, ensuring analytical accuracy and reproducibility in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring [2].

Why Betamethasone acetate-d5 Cannot Be Substituted


Substituting Betamethasone acetate-d5 with its unlabeled counterpart or a non-isotopic internal standard introduces significant analytical error in LC-MS/MS and GC-MS methods. Unlabeled betamethasone acetate co-elutes with the endogenous analyte, preventing accurate quantification and failing to correct for matrix effects, extraction losses, or ionization variability [1]. Non-isotopic internal standards, such as prednisolone, exhibit different chromatographic behavior and ionization efficiency, leading to inconsistent recovery and compromised assay precision [2]. In contrast, the five-deuterium substitution in Betamethasone acetate-d5 provides a mass shift of +5 Da, enabling baseline chromatographic separation and independent MS detection while preserving near-identical physicochemical properties essential for accurate isotope dilution .

Betamethasone acetate-d5: Evidence-Based Advantages


Mass Shift Differentiation in LC-MS/MS

Betamethasone acetate-d5 exhibits a molecular weight of 439.53 g/mol, which is +5.03 Da greater than unlabeled betamethasone acetate (MW: 434.50 g/mol) . This mass difference ensures complete separation of the internal standard and analyte MRM transitions, eliminating isotopic cross-talk and enabling precise quantification down to the lower limit of quantification (LLOQ) [1].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Purity for LLOQ Reduction

Betamethasone acetate-d5 is supplied with a certified chemical purity of ≥98% and isotopic enrichment of ≥98% d5 [1]. High isotopic purity is essential to prevent the contribution of unlabeled (d0) species to the analyte MRM channel, which can artificially elevate baseline signal and compromise the LLOQ .

Isotopic Purity LLOQ Method Validation

Deuterium Isotope Effect on Metabolic Stability

Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, often by reducing clearance and extending half-life [1]. While direct comparative data for Betamethasone acetate-d5 is limited, class-level evidence suggests that deuterated corticosteroids may exhibit improved metabolic stability and prolonged plasma residence times compared to their non-deuterated forms .

Deuterium Isotope Effect Pharmacokinetics Metabolic Stability

Application Scenarios for Betamethasone acetate-d5


LC-MS/MS Method Validation

Betamethasone acetate-d5 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify betamethasone acetate in complex matrices such as plasma, urine, and tissue homogenates. Its use corrects for matrix effects and extraction variability, ensuring method accuracy and precision as required by regulatory guidelines .

Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic studies and bioequivalence trials of betamethasone acetate-containing drug products, Betamethasone acetate-d5 serves as a critical internal standard to accurately measure drug concentrations over time. The high isotopic purity and distinct mass shift enable reliable quantification across the entire concentration range, supporting robust PK parameter estimation [1].

Deuterium Isotope Effects on Corticosteroid Metabolism

Betamethasone acetate-d5 can be employed as a tracer in metabolic studies to investigate the impact of deuterium substitution on corticosteroid disposition. Comparative in vitro or in vivo experiments using the deuterated and unlabeled compounds may reveal differences in metabolic stability and clearance pathways, informing the design of next-generation deuterated drug candidates [2].

Technical Documentation Hub

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